Cas no 1807084-66-7 (Ethyl 4-(bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-2-acetate)

Ethyl 4-(bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-2-acetate structure
1807084-66-7 structure
商品名:Ethyl 4-(bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-2-acetate
CAS番号:1807084-66-7
MF:C12H11BrF2N2O2
メガワット:333.128749132156
CID:4878486

Ethyl 4-(bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-2-acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-(bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-2-acetate
    • インチ: 1S/C12H11BrF2N2O2/c1-2-19-11(18)4-9-8(6-16)7(5-13)3-10(17-9)12(14)15/h3,12H,2,4-5H2,1H3
    • InChIKey: CXMXIJKLKUPZOA-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C=C(C(F)F)N=C(CC(=O)OCC)C=1C#N

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 359
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 63

Ethyl 4-(bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-2-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029039439-250mg
Ethyl 4-(bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-2-acetate
1807084-66-7 95%
250mg
$1,068.20 2022-03-31
Alichem
A029039439-500mg
Ethyl 4-(bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-2-acetate
1807084-66-7 95%
500mg
$1,769.25 2022-03-31
Alichem
A029039439-1g
Ethyl 4-(bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-2-acetate
1807084-66-7 95%
1g
$2,750.25 2022-03-31

Ethyl 4-(bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-2-acetate 関連文献

Ethyl 4-(bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-2-acetateに関する追加情報

Ethyl 4-(bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-2-acetate: A Comprehensive Overview

Ethyl 4-(bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-2-acetate, with CAS No. 1807084-66-7, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its pyridine ring structure, which serves as the central framework, and its various substituents that confer unique chemical properties. The presence of a bromomethyl group at the 4-position, a cyano group at the 3-position, and a difluoromethyl group at the 6-position, along with an ethyl acetate moiety at the 2-position, makes this compound highly versatile in its applications.

The pyridine ring is a six-membered aromatic ring with one nitrogen atom, which imparts significant stability to the molecule due to aromaticity. The substitution pattern on the pyridine ring plays a crucial role in determining the compound's reactivity and biological activity. The bromomethyl group (-CH2Br) at position 4 introduces electrophilic character to the molecule, making it a potential candidate for nucleophilic substitution reactions. This group also enhances the compound's ability to participate in various organic transformations, such as alkylation and arylation reactions.

The cyano group (-CN) at position 3 is another key feature of this compound. Cyano groups are known for their strong electron-withdrawing properties, which can significantly influence the electronic environment of the pyridine ring. This substituent not only increases the compound's stability but also enhances its ability to act as an electron-deficient electrophile in certain reactions. Additionally, cyano groups are often utilized in medicinal chemistry for their potential to modulate pharmacokinetic properties such as solubility and bioavailability.

At position 6 of the pyridine ring is the difluoromethyl group (-CHF2). This substituent introduces fluorine atoms into the molecule, which are known for their unique chemical properties. Fluorinated compounds often exhibit enhanced stability due to the strong carbon-fluorine bond. Furthermore, fluorinated groups can significantly alter the physical properties of a molecule, such as melting point and boiling point, making them valuable in drug design and materials science.

The ethyl acetate moiety at position 2 serves as an ester group (-COOEt), which contributes to the overall polarity of the molecule. Ester groups are commonly used in organic synthesis as protecting groups for carboxylic acids and can be readily cleaved under basic or acidic conditions to regenerate carboxylic acids. This feature makes Ethyl 4-(bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-2-acetate a valuable intermediate in various synthetic pathways.

Recent studies have highlighted the potential of this compound in drug discovery efforts. Its unique combination of substituents makes it an attractive candidate for exploring new therapeutic agents targeting various diseases. For instance, researchers have investigated its potential as an inhibitor of certain enzymes involved in cancer progression. The bromomethyl group has been shown to facilitate covalent binding to specific enzyme residues, leading to potent inhibition of enzymatic activity.

In addition to its biological applications, Ethyl 4-(bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-2-acetate has also been explored in materials science. Its fluorinated substituent imparts desirable properties such as thermal stability and resistance to UV degradation, making it a promising candidate for advanced materials like polymers and coatings.

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions. Key steps include nucleophilic substitution reactions to introduce substituents onto the pyridine ring and esterification reactions to attach the ethyl acetate moiety. Researchers have optimized these steps to achieve high yields and purity levels necessary for subsequent applications.

From a structural standpoint, Ethyl 4-(bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-2-acetate exhibits excellent stereochemical control due to its rigid pyridine ring structure. This rigidity is advantageous in medicinal chemistry as it can lead to more predictable pharmacokinetic profiles compared to flexible molecules.

Looking ahead, ongoing research is focused on further elucidating the biological mechanisms by which this compound exerts its effects. Advanced techniques such as X-ray crystallography and computational modeling are being employed to gain deeper insights into its molecular interactions with target proteins.

In conclusion, Ethyl 4-(bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-2-acetate represents a significant advancement in organic chemistry with broad implications across multiple disciplines. Its unique structural features and versatile functional groups make it a valuable tool for both academic research and industrial applications.

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